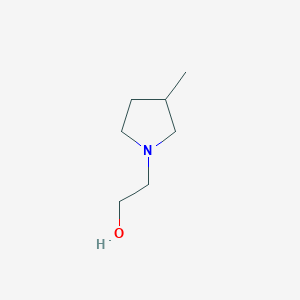

2-(3-Methylpyrrolidin-1-yl)ethan-1-ol

Description

Overview of Chiral Amino Alcohols in Asymmetric Organic Synthesis

Chiral amino alcohols are prevalent structural motifs found in numerous pharmaceuticals and natural products. acs.orgnih.gov Their efficient synthesis is a significant goal in organic chemistry. acs.org These compounds are highly valued not just as final products but also as versatile tools in asymmetric synthesis, where they can act as:

Chiral Auxiliaries: Temporarily incorporated into a substrate to direct a stereoselective reaction, after which they are cleaved and can often be recovered. acs.org

Chiral Ligands: Coordinated to a metal center to form a chiral catalyst that can induce enantioselectivity in a wide range of transformations.

Chiral Catalysts: In the form of organocatalysts, where the amino alcohol itself, or a simple derivative, catalyzes a reaction without the need for a metal.

The utility of 1,2-amino alcohols stems from their ability to form stable five- or six-membered chelate rings with metal atoms or to participate in hydrogen-bonding interactions, creating a rigid and well-defined chiral environment around a reactive center. wikipedia.org This controlled environment forces a reaction to proceed through a lower energy pathway for the formation of one enantiomer over the other. The synthesis of enantiomerically pure amino alcohols can be challenging but is achieved through various methods, including the asymmetric hydrogenation of α-amino ketones and biocatalytic approaches like asymmetric reductive amination. acs.orgnih.gov

Significance of Pyrrolidine (B122466) Derivatives in Chiral Catalysis

The pyrrolidine ring, a core component of the amino acid proline, is one of the most common and effective scaffolds in asymmetric catalysis. nih.govacs.org Substituted chiral pyrrolidines are central to many organocatalysts, which offer an environmentally friendly alternative to metal-based catalysts. nih.gov

The significance of the pyrrolidine scaffold is due to several key features:

Rigid Conformation: The five-membered ring structure provides a conformationally restricted backbone, which is essential for creating a predictable and effective chiral environment.

Versatile Activation Modes: Pyrrolidine-based catalysts can activate substrates through different mechanisms. The secondary amine of proline, for instance, can react with a carbonyl compound to form a nucleophilic enamine or a transient iminium ion, which is more susceptible to nucleophilic attack. wikipedia.orgnih.gov

Tunable Properties: The pyrrolidine ring can be easily modified at various positions (C2, C4, C5, and the nitrogen atom). These modifications allow for the fine-tuning of the catalyst's steric and electronic properties to optimize its reactivity and selectivity for a specific transformation. nih.gov

For example, catalysts with a hydrogen-bonding donor on the C2 side chain (like proline's carboxylic acid) can covalently bind one substrate while coordinating a second substrate through hydrogen bonds. nih.gov Conversely, catalysts with high steric hindrance and lacking a hydrogen-bond donor can operate by shielding one face of the substrate, directing the attack of a reagent to the opposite, less-hindered face. nih.gov This versatility has led to the development of a vast library of pyrrolidine-based catalysts for reactions such as aldol (B89426) condensations, Michael additions, and Mannich reactions. wikipedia.orgnih.gov

Historical Development and Evolution of Pyrrolidine-Based Chiral Ligands

The story of pyrrolidine-based organocatalysis is a prime example of a chemical concept that was discovered, lay dormant, and was later revitalized to become a cornerstone of modern synthesis.

| Year(s) | Key Development | Researchers/Groups | Significance |

| 1971 | Discovery of proline-catalyzed intramolecular aldol reaction. | Hajos & Parrish (Hoffmann-La Roche); Eder, Sauer & Wiechert (Schering AG) | The first demonstration of an amino acid as a chiral catalyst for a C-C bond-forming reaction, now known as the Hajos-Parrish-Eder-Sauer-Wiechert reaction. wikipedia.orgnih.gov |

| Late 1970s - 1990s | Period of limited follow-up. | - | The initial discoveries were largely viewed as curiosities and their broad potential was not fully realized. nih.gov |

| 2000 | Proline-catalyzed intermolecular aldol reactions. | List, Barbas, and Lerner | Reignited interest in organocatalysis by showing that proline could catalyze reactions between two different molecules with significant enantioselectivity. nih.gov |

| 2000 | Development of imidazolidinone catalysts for Diels-Alder reactions. | MacMillan | Coined the term "organocatalysis" and introduced a new class of pyrrolidine-derived catalysts that operate via iminium ion activation. nih.gov |

| 2005 | Introduction of diarylprolinol silyl (B83357) ethers. | Hayashi & Jørgensen | A major breakthrough, these highly effective and tunable catalysts expanded the scope of organocatalysis to a wider range of substrates and reactions, becoming some of the most widely used organocatalysts. |

| 2000s - Present | Expansion and diversification. | Numerous research groups | Development of a vast array of sophisticated pyrrolidine-based catalysts, including prolinamides and sulfonamides, for an ever-expanding range of asymmetric transformations. nih.govnih.gov |

This historical progression demonstrates a clear evolution from a simple, naturally occurring amino acid to highly engineered and specialized molecular tools. The initial discovery by Hajos, Parrish, Eder, Sauer, and Wiechert laid the conceptual groundwork. nih.gov However, it was the seminal reports in 2000 by List and MacMillan that marked the birth of modern asymmetric organocatalysis, transforming it from a niche area into a major pillar of organic synthesis. nih.gov The subsequent development of highly active catalysts like the Hayashi-Jørgensen catalysts further solidified the importance of the pyrrolidine scaffold, making complex chiral molecules more accessible than ever before.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(3-methylpyrrolidin-1-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-7-2-3-8(6-7)4-5-9/h7,9H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOTVJESZONIGGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(C1)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126512-75-2 | |

| Record name | 2-(3-methylpyrrolidin-1-yl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 3 Methylpyrrolidin 1 Yl Ethan 1 Ol and Its Chiral Analogues

Strategies for Enantioselective Synthesis

The enantioselective synthesis of chiral molecules like 2-(3-methylpyrrolidin-1-yl)ethan-1-ol is crucial as different enantiomers can exhibit distinct biological activities. Several key strategies have been developed to achieve high levels of stereocontrol.

Asymmetric Reductive Amination Approaches for β-Amino Alcohol Scaffolds

Asymmetric reductive amination is a powerful and widely used method for the synthesis of chiral amines from prochiral ketones or aldehydes. This one-pot reaction involves the condensation of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then stereoselectively reduced by a chiral catalyst or reagent.

In the context of synthesizing the β-amino alcohol scaffold present in this compound, this approach would conceptually involve the reaction of a suitably protected keto-alcohol with a chiral amine or ammonia (B1221849) equivalent, followed by reduction. Alternatively, a chiral catalyst can be employed to control the stereochemical outcome of the reduction of the imine intermediate. While direct literature on the asymmetric reductive amination for this specific target molecule is scarce, the general principles are well-established for the synthesis of other β-amino alcohols. The choice of chiral catalyst, such as those based on transition metals like iridium or rhodium with chiral ligands, is critical in achieving high enantioselectivity.

| Catalyst System | Substrate Type | Product Type | Typical Enantioselectivity |

| Chiral Phosphine-Metal Complex | β-Keto Ester | Chiral β-Amino Ester | >90% ee |

| Chiral Diamine-Metal Complex | Ketone | Chiral Amine | High ee |

| Chiral Boron Reagents | Imine | Chiral Amine | Variable ee |

Chiral Pool Synthesis from Natural Precursors

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. This strategy elegantly transfers the inherent chirality of the starting material to the target molecule, avoiding the need for asymmetric induction steps.

Amino Acids: Natural amino acids such as (S)-proline and (R)- and (S)-aspartic acid are excellent precursors for the synthesis of chiral pyrrolidine (B122466) derivatives. nih.gov For instance, the synthesis of 3-pyrrolidinylisoxazoles has been demonstrated starting from both enantiomers of aspartic acid, showcasing a viable pathway to the chiral pyrrolidine core. nih.gov The synthesis of this compound could be envisioned from a derivative of glutamic acid, where the carboxylic acid side chain is transformed into the methyl group at the 3-position.

Tartaric Acid: Tartaric acid, available in both enantiomeric forms, is a versatile C4 building block in asymmetric synthesis. nih.gov Its diol functionality can be strategically manipulated to construct various heterocyclic systems, including pyrrolidines. nih.gov The synthesis could proceed through the conversion of the carboxylic acid groups and subsequent cyclization with an appropriate nitrogen source to form the pyrrolidine ring, with the stereocenters of the tartaric acid directing the stereochemistry of the final product.

Camphor: Camphor, a bicyclic monoterpene, is a well-established chiral auxiliary and starting material in asymmetric synthesis. mdpi.com Its rigid carbon skeleton provides an excellent scaffold for stereocontrolled reactions. Camphor-derived auxiliaries can be used to direct the stereoselective formation of the pyrrolidine ring or the introduction of the methyl group at the 3-position. mdpi.comnih.gov

| Natural Precursor | Key Features | Potential Application for Target Synthesis |

| Amino Acids (e.g., Aspartic Acid) | Readily available enantiopure α-amino acids. | Provides the pyrrolidine backbone with defined stereochemistry. |

| Tartaric Acid | C4 chiral building block with diol functionality. | Can be used to construct the pyrrolidine ring with control over two stereocenters. nih.gov |

| Camphor | Rigid chiral scaffold. | Can be used as a chiral auxiliary to direct stereoselective reactions. mdpi.com |

Stereocontrolled Ring-Opening Reactions of Aziridines or Epoxides

The ring-opening of strained three-membered rings like aziridines and epoxides with suitable nucleophiles is a classic and effective strategy for the synthesis of 1,2-difunctionalized compounds, including β-amino alcohols. The stereochemistry of these reactions is typically well-controlled, proceeding via an SN2-type mechanism, which results in an inversion of configuration at the center of attack.

To synthesize a chiral analogue of this compound, one could envision a scenario where a chiral aziridine (B145994) or epoxide, derived from a chiral precursor, undergoes nucleophilic attack. For instance, a chiral 3-methyl-1-vinylpyrrolidine could be epoxidized, and the resulting epoxide ring-opened to install the desired hydroxymethyl group. Alternatively, a chiral aziridine could be opened by an ethanol (B145695) equivalent. The regioselectivity of the ring-opening is a critical factor and is influenced by steric and electronic factors of the substrate and the nature of the nucleophile.

Stereoselective Cycloaddition Reactions for Pyrrolidine Core Construction

Stereoselective cycloaddition reactions, particularly [3+2] cycloadditions (1,3-dipolar cycloadditions), are among the most powerful methods for the construction of five-membered heterocyclic rings like pyrrolidine. These reactions can create multiple stereocenters in a single step with high levels of control.

The reaction between an azomethine ylide (the 1,3-dipole) and an alkene (the dipolarophile) is a common strategy for synthesizing substituted pyrrolidines. By using a chiral catalyst or a chiral auxiliary on either the dipole or the dipolarophile, the facial selectivity of the cycloaddition can be controlled, leading to an enantiomerically enriched product. For the synthesis of this compound, a [3+2] cycloaddition could be employed to construct the 3-methylpyrrolidine (B1584470) core, followed by functional group manipulation to add the 2-hydroxyethyl substituent on the nitrogen atom. Palladium-catalyzed asymmetric [3+2] cycloaddition of trimethylenemethane with imines is another modern approach that yields highly functionalized pyrrolidines with excellent enantioselectivity. nih.gov

| Cycloaddition Strategy | Key Components | Stereocontrol Method |

| [3+2] Cycloaddition | Azomethine ylide + Alkene | Chiral catalyst or chiral auxiliary |

| Pd-catalyzed [3+2] Cycloaddition | Trimethylenemethane precursor + Imine | Chiral phosphoramidite (B1245037) ligands |

Development of Novel Catalytic Synthesis Strategies

The field of organic synthesis is constantly evolving, with the development of new catalytic systems that offer improved efficiency, selectivity, and substrate scope.

Chromium-Catalyzed Asymmetric Cross-Coupling Reactions for β-Amino Alcohol Formation

A recent and innovative approach for the synthesis of chiral β-amino alcohols involves a chromium-catalyzed asymmetric cross-coupling reaction. This method facilitates the coupling of aldehydes and imines through a radical-polar crossover strategy. A chiral chromium catalyst is employed to achieve high diastereo- and enantioselectivity.

This novel methodology presents a powerful tool for the modular synthesis of valuable chiral β-amino alcohols from readily available starting materials. In principle, the synthesis of a chiral precursor to this compound could be achieved by the chromium-catalyzed cross-coupling of an appropriate aldehyde and an imine derived from 3-methylpyrrolidine. This method is notable for its broad substrate scope and tolerance of various functional groups.

Derivatization and Functionalization of the Pyrrolidine and Hydroxyl Moieties for Ligand Design

The this compound scaffold is a valuable pharmacophore, and its derivatization is crucial for exploring structure-activity relationships (SAR) in drug discovery. nih.gov Modifications of the pyrrolidine nitrogen and the terminal hydroxyl group allow for the fine-tuning of physicochemical properties and biological activity.

N-Protection Strategies in Synthetic Routes

In the multi-step synthesis of complex molecules containing the 3-methylpyrrolidin-1-yl moiety, protection of the pyrrolidine nitrogen is often a critical step to prevent unwanted side reactions. The tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups are commonly employed for this purpose due to their stability under various reaction conditions and their predictable deprotection methods. total-synthesis.com

The N-Boc protection is typically achieved by treating the pyrrolidine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. nih.gov This strategy is widely used in the synthesis of pyrrolidine derivatives. For example, in the synthesis of N-Boc-3-pyrrolidine formaldehyde, the pyrrolidine nitrogen is protected with a Boc group before further transformations. whiterose.ac.ukgoogle.com The Boc group is generally stable to a wide range of non-acidic conditions but can be readily removed with acids such as trifluoroacetic acid (TFA).

The N-Cbz protection involves the reaction of the pyrrolidine with benzyl (B1604629) chloroformate (Cbz-Cl) in the presence of a base. total-synthesis.comorganic-chemistry.org The Cbz group is known for its stability towards acidic and basic conditions and can be selectively removed by catalytic hydrogenolysis, a mild condition that often preserves other functional groups. total-synthesis.com This orthogonality makes the Cbz group particularly useful in complex synthetic sequences. For instance, in the synthesis of certain pyrrolidine-containing drug precursors, the Cbz group is used to protect the nitrogen atom during intermediate steps. nih.gov

Table 2: Common N-Protecting Groups for Pyrrolidine Derivatives

| Protecting Group | Reagent for Protection | Deprotection Conditions |

| tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate (Boc₂O) | Acidic conditions (e.g., TFA) |

| Benzyloxycarbonyl (Cbz) | Benzyl chloroformate (Cbz-Cl) | Catalytic hydrogenolysis (e.g., H₂, Pd/C) |

Synthesis of Modified Analogues for Structure-Activity Relationship Studies

Systematic modification of the this compound scaffold is a key strategy in medicinal chemistry to probe the molecular interactions with biological targets and to optimize drug candidates. Structure-activity relationship (SAR) studies involve the synthesis and biological evaluation of a series of analogues where specific parts of the molecule are altered. nih.gov

For the this compound core, modifications can be introduced at several positions:

The Pyrrolidine Ring: The methyl group at the 3-position can be varied in terms of its size, stereochemistry, or replaced with other functional groups to explore the steric and electronic requirements of the binding pocket.

The Pyrrolidine Nitrogen: While the nitrogen is part of the core structure, its basicity and steric environment can be modulated by the substituents on the ring.

The Ethanol Side Chain: The hydroxyl group is a key site for functionalization. It can be converted to ethers, esters, or replaced with other functional groups to alter hydrogen bonding capabilities, lipophilicity, and metabolic stability. For example, in the development of carbapenem (B1253116) antibiotics, pyrrolidin-4-ylthio derivatives with a hydroxyalkyl group at the 2'-position were synthesized to investigate their antibacterial activity and stability. nih.gov

The insights gained from these SAR studies are crucial for the rational design of more potent and selective ligands. For instance, in the development of N-acylethanolamine acid amidase (NAAA) inhibitors, SAR studies of pyrrolidine amide derivatives revealed that small lipophilic substituents on a terminal phenyl group were optimal for potency. nih.gov Such studies, while not directly on this compound, provide a framework for how modifications on a pyrrolidine-containing scaffold can impact biological activity.

Table 3: Potential Modification Sites on this compound for SAR Studies

| Molecular Moiety | Potential Modifications | Purpose of Modification |

| 3-Methyl Group | Variation of alkyl chain length, introduction of functional groups, change of stereochemistry | Probe steric and electronic interactions in the binding site |

| Pyrrolidine Nitrogen | Alteration of basicity through ring substitution | Modulate pharmacokinetic properties and receptor interactions |

| Hydroxyl Group | Etherification, esterification, replacement with other functional groups | Modify hydrogen bonding, lipophilicity, and metabolic stability |

Applications in Asymmetric Catalysis and Advanced Organic Transformations

Role as Chiral Ligands in Enantioselective Reactions

Chiral pyrrolidine-based ligands are pivotal in modern organic synthesis due to their prevalence in natural products and their effectiveness as organocatalysts and ligands for metal-catalyzed transformations. nih.gov Their rigid five-membered ring structure provides a well-defined stereochemical framework, which is essential for inducing high levels of enantioselectivity. The nitrogen and oxygen atoms of amino alcohols like 2-(3-Methylpyrrolidin-1-yl)ethan-1-ol can act as a bidentate ligand, chelating to a metal atom to form a stable, catalytically active complex.

One of the most fundamental carbon-carbon bond-forming reactions in organic chemistry is the addition of an organometallic reagent to a carbonyl compound, such as an aldehyde or ketone. When this reaction is performed on a prochiral substrate, it creates a new stereocenter. Without a chiral influence, a racemic mixture of both possible enantiomers is formed. The use of a chiral ligand like this compound in catalytic amounts can steer the reaction to favor the formation of a single enantiomer, a process critical for the synthesis of pharmaceuticals and other biologically active molecules. wikipedia.org

The enantioselective addition of diethylzinc (B1219324) (Et₂Zn) to aldehydes is a benchmark reaction for testing the efficacy of new chiral ligands. acs.org In the presence of a β-amino alcohol, a catalytic cycle is established wherein the ligand and the diethylzinc form a chiral zinc-alkoxide complex. This complex then coordinates with the aldehyde. The chiral environment created by the ligand dictates the facial selectivity of the ethyl group's attack on the aldehyde's carbonyl carbon.

The generally accepted mechanism involves the formation of a dimeric zinc complex bridged by the amino alcohol ligand. The aldehyde coordinates to one of the zinc atoms, positioning it for the intramolecular transfer of an ethyl group from the other zinc atom. The stereochemistry of the ligand's substituents directs the aldehyde to bind in a specific orientation, exposing one of its two prochiral faces to the ethyl group transfer, thus leading to a high enantiomeric excess (ee) of the resulting secondary alcohol. wikipedia.org While specific data for this compound is not prevalent, the performance of analogous pyrrolidine-based amino alcohols highlights the potential of this class of ligands.

Table 1: Representative Enantioselective Addition of Diethylzinc to Benzaldehyde with Pyrrolidine-Type Ligands This table presents data for analogous ligands to illustrate the general effectiveness of the structural motif.

| Ligand | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee %) | Product Configuration |

| (S)-(-)-2-(Pyrrolidin-1-ylmethyl)pyrrolidine | 5 | 95 | 98 | (S) |

| (S)-α,α-Diphenyl-2-pyrrolidinemethanol | 10 | >95 | 97 | (R) |

| N-(p-Toluenesulfonyl)-(S)-isoleucinol | 2 | 98 | 98 | (R) |

The product of the enantioselective addition of a dialkylzinc reagent to an aldehyde is a chiral secondary alcohol. These molecules are valuable building blocks in the synthesis of numerous natural products and pharmaceuticals. nih.govnih.gov The ability to catalytically generate these alcohols with high enantiopurity from simple, achiral starting materials is a significant achievement in synthetic chemistry. organic-chemistry.org

The reaction is versatile, accommodating a wide range of aromatic and aliphatic aldehydes. The choice of the chiral ligand is crucial for achieving high yields and enantioselectivities across different substrates. mdpi.comrsc.org The development of robust catalytic systems enables the scalable and efficient production of these important chiral intermediates. nih.gov

Parallel to alkylation, the enantioselective addition of terminal alkynes to aldehydes is a powerful method for synthesizing chiral propargylic alcohols. These products are highly versatile intermediates that can be further transformed into a variety of functional groups. nih.gov The reaction typically involves the deprotonation of a terminal alkyne to form a metal acetylide (e.g., a zinc acetylide), which then adds to an aldehyde.

A chiral amino alcohol ligand, such as this compound, can be used to control the stereochemistry of this addition. The mechanism is similar to that of diethylzinc addition, where the ligand and the zinc reagent form a chiral complex that directs the nucleophilic attack of the acetylide on the aldehyde. This methodology has been crucial for the synthesis of complex molecules, including various natural product alkaloids. nih.gov While early methods required stoichiometric amounts of the chiral promoter, catalytic versions have been developed that significantly improve the efficiency and applicability of the reaction. nih.govnih.gov

Asymmetric Addition of Organometallic Reagents to Carbonyl Compounds

Ligand Design Principles and Mechanistic Considerations in Catalysis

The effectiveness of a chiral ligand in asymmetric catalysis is governed by its structural and electronic properties. For pyrrolidine-based amino alcohols, key factors include the absolute stereochemistry of the chiral centers, the steric bulk of substituents on the pyrrolidine (B122466) ring, and the conformational rigidity of the ligand-metal complex. An effective ligand must create a well-defined and sterically demanding chiral pocket around the metal's active site. This pocket allows the reacting substrates to approach in a highly ordered transition state, which is the origin of the high enantioselectivity observed. nih.govnih.gov

Substituents on the pyrrolidine ring play a critical role in determining the stereochemical outcome of a catalyzed reaction. nih.gov The size, position, and orientation of these groups directly influence the shape and steric properties of the catalytic pocket. In the case of this compound, the methyl group at the C3 position is a key design feature.

This substitution can significantly impact selectivity compared to an unsubstituted pyrrolidine ligand. The methyl group acts as a steric directing group, creating a more crowded and defined chiral environment. During the catalytic addition to an aldehyde, this steric hindrance can create a strong preference for one of the two competing diastereomeric transition states, thereby enhancing enantioselectivity. nih.gov For example, in cycloaddition reactions, the substitution pattern on the pyrrolidine ring of the ligand has been shown to be crucial for achieving high levels of diastereo- and enantiocontrol. nih.gov Studies on various pyrrolidine-based catalysts have consistently shown that modifying the substitution on the ring is a powerful strategy for optimizing catalytic performance and tailoring the ligand for specific transformations. rsc.orgmdpi.com

Table 2: Illustrative Effect of Ring Substitution on Enantioselectivity in Asymmetric Reactions This table uses representative data from the literature to demonstrate the principle that substitution on a chiral pyrrolidine ligand generally enhances enantioselectivity compared to less substituted analogues.

| Reaction Type | Ligand/Catalyst | Substituent | Substrate | Enantiomeric Excess (ee %) |

| Michael Addition | (S)-Proline | Unsubstituted (C5-H) | Cyclohexanone + Nitrostyrene | 76 |

| Michael Addition | (S)-5-(tert-Butyldimethylsilyloxymethyl)pyrrolidin-2-one | C5-Substituted | Cyclohexanone + Nitrostyrene | 99 |

| Aldol (B89426) Reaction | Prolinamide Catalyst | Unsubstituted | Acetone + 4-Nitrobenzaldehyde | 62 |

| Aldol Reaction | Prolinamide Catalyst | C4-Hydroxy | Acetone + 4-Nitrobenzaldehyde | 99 |

Impact of N-Substituents and Stereochemistry on Ligand Performance

The efficacy of a chiral ligand in asymmetric catalysis is intricately linked to its steric and electronic properties. For this compound, both the N-substituent on the pyrrolidine ring and the stereochemistry at the C3 position are critical determinants of its performance.

Chelation Properties and Metal Complex Formation in Catalytic Cycles

The ability of this compound to act as a bidentate ligand through its nitrogen and oxygen atoms is central to its function in asymmetric catalysis. The formation of a stable five-membered chelate ring upon coordination to a metal center is a key feature that enhances the stability and rigidity of the catalytic complex. This rigidity is essential for effective stereochemical communication between the chiral ligand and the substrate.

In a typical catalytic cycle, the ligand first coordinates to a metal precursor to form an active chiral catalyst. The substrate then binds to this complex, and the transformation occurs within the chiral environment provided by the ligand. The chelation of this compound helps to define the geometry of the metal center and restrict the possible coordination modes of the substrate, thereby favoring one stereochemical pathway over the other.

The nature of the metal ion significantly influences the geometry and stability of the resulting complex. For instance, metals like zinc often form tetrahedral complexes, while ruthenium can adopt octahedral geometries. The specific coordination geometry, in conjunction with the ligand's inherent chirality, creates a unique catalytic pocket that is responsible for the observed enantioselectivity. Understanding the structure and dynamics of these metal complexes is crucial for rational catalyst design and the optimization of reaction conditions.

| Metal Center | Typical Coordination Geometry | Impact on Catalysis |

| Zinc (Zn) | Tetrahedral | Commonly used in asymmetric additions of organozinc reagents to aldehydes and ketones. The defined tetrahedral geometry of the zinc-ligand complex facilitates high enantioselectivity. |

| Ruthenium (Ru) | Octahedral | Often employed in asymmetric hydrogenation and transfer hydrogenation reactions. The octahedral complex allows for fine-tuning of the steric and electronic environment around the metal. |

| Copper (Cu) | Square Planar or Tetrahedral | Utilized in a variety of asymmetric reactions, including conjugate additions and cyclopropanations. The flexible coordination geometry can be exploited to control reactivity and selectivity. |

| Rhodium (Rh) | Square Planar | Frequently used in asymmetric hydrogenation and hydroformylation reactions. The square planar complexes are often highly active and selective. |

| Iridium (Ir) | Octahedral | Known for its high efficiency in asymmetric hydrogenation of challenging substrates. The robust nature of iridium complexes allows for a broad substrate scope. |

Broader Scope of Asymmetric Transformations Mediated by Pyrrolidinyl Amino Alcohols

While the primary applications of chiral amino alcohols often lie in well-established reactions, the structural motif of this compound suggests its potential in a broader range of asymmetric transformations.

Potential in Other Asymmetric Carbon-Carbon Bond Formations

Beyond the more common applications, ligands like this compound have the potential to be effective in other important asymmetric carbon-carbon bond-forming reactions. These include:

Asymmetric Aldol Reactions: The formation of a chiral metal enolate in the presence of the ligand could enable the enantioselective addition to aldehydes, yielding chiral β-hydroxy carbonyl compounds.

Asymmetric Michael Additions: The conjugate addition of nucleophiles to α,β-unsaturated compounds is a powerful tool in organic synthesis. A chiral catalyst derived from this compound could control the stereochemistry of the newly formed stereocenter.

Asymmetric Allylic Alkylations: These reactions involve the substitution of a leaving group at an allylic position. A chiral ligand can differentiate between the two enantiotopic faces of the π-allyl intermediate, leading to an enantiomerically enriched product.

The success in these areas would depend on the ability of the ligand to form a suitable chiral environment around the specific metal catalyst employed for each transformation.

Exploration in Asymmetric Hydrogenation and Other Chiral Redox Reactions

The field of asymmetric hydrogenation is a cornerstone of enantioselective catalysis, and pyrrolidinyl amino alcohols are known to be effective ligands for this purpose. When complexed with metals such as ruthenium, rhodium, or iridium, this compound can be expected to catalyze the enantioselective reduction of prochiral ketones, imines, and olefins.

In asymmetric transfer hydrogenation , where a hydrogen donor like isopropanol (B130326) or formic acid is used instead of molecular hydrogen, these complexes are also likely to show high efficiency. The mechanism involves the formation of a metal hydride species, and the chiral ligand directs the hydride transfer to one face of the substrate.

Furthermore, the potential of these chiral metal complexes extends to other chiral redox reactions , such as asymmetric hydrosilylation of ketones and imines, where a silicon-based reducing agent is used. The fundamental principles of stereochemical control by the chiral ligand would remain the same, offering a versatile platform for the synthesis of a wide range of chiral alcohols and amines.

Below is a summary of potential applications of this compound in various asymmetric transformations, highlighting the expected product types and the role of the chiral ligand.

| Asymmetric Transformation | Substrate Type | Product Type | Role of this compound |

| Asymmetric Hydrogenation | Prochiral Ketones/Imines | Chiral Alcohols/Amines | Forms a chiral metal complex that directs the addition of hydrogen to one face of the substrate. |

| Asymmetric Transfer Hydrogenation | Prochiral Ketones/Imines | Chiral Alcohols/Amines | As a ligand, it creates a chiral environment for the transfer of a hydride from a donor molecule. |

| Asymmetric Aldol Addition | Aldehydes and Ketones | Chiral β-Hydroxy Carbonyls | Facilitates the formation of a chiral metal enolate and controls the facial selectivity of the addition. |

| Asymmetric Michael Addition | α,β-Unsaturated Compounds | Chiral 1,5-Dicarbonyls or analogues | Directs the conjugate addition of a nucleophile to a specific enantioface of the acceptor. |

Structural and Stereochemical Elucidation for Mechanistic Insights

Conformational Analysis and Dynamic Behavior in Catalytic Systems

The reactivity and selectivity of a chiral ligand in a catalytic system are often dictated by its conformational preferences and dynamic behavior, both in its free state and when coordinated to a metal center.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for studying the conformation of molecules in solution. auremn.org.br For 2-(3-Methylpyrrolidin-1-yl)ethan-1-ol, several NMR techniques can provide detailed conformational insights:

¹H NMR: The coupling constants (J-values) between protons can be related to dihedral angles through the Karplus equation, providing information about the preferred rotamers of the ethan-1-ol side chain and the puckering of the pyrrolidine (B122466) ring.

Nuclear Overhauser Effect (NOE) Spectroscopy: Techniques like NOESY and ROESY detect through-space interactions between protons that are close to each other (typically < 5 Å). The presence and intensity of NOE cross-peaks can be used to determine the relative orientation of different parts of the molecule, thus defining its predominant conformation. copernicus.org

Variable Temperature NMR: Studying NMR spectra at different temperatures can provide information about the energy barriers between different conformers and can help to resolve dynamic processes. nih.gov

Upon complexation to a metal center, significant changes in the NMR spectrum are expected. Chemical shift perturbations can indicate the binding site of the ligand, while changes in coupling constants and NOE patterns can reveal the geometry of the metal complex and the conformation of the bound ligand.

The conformation of a chiral ligand, such as this compound, when bound to a metal catalyst creates a specific chiral environment around the active site. This environment dictates how a substrate approaches the metal center, thereby controlling the stereochemical outcome of the reaction. mdpi.com

By combining conformational analysis from spectroscopic data with the results from catalytic experiments (i.e., yield and enantiomeric excess), a structure-activity relationship can be established. This correlation is crucial for the rational design of more effective chiral catalysts.

Determination of Enantiomeric Excess and Chiral Purity

The enantiomeric excess (ee) is a measure of the purity of a chiral sample and is defined as the absolute difference between the mole fractions of the two enantiomers. Its accurate determination is essential in asymmetric synthesis.

Several methods are available for determining the enantiomeric excess of chiral amino alcohols:

Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): These are the most common and reliable methods for determining ee. The sample is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, leading to different retention times and their separation. The relative areas of the two peaks in the chromatogram correspond to the ratio of the enantiomers in the mixture.

NMR Spectroscopy with Chiral Auxiliaries:

Chiral Derivatizing Agents: The chiral amino alcohol can be reacted with a chiral derivatizing agent, such as Mosher's acid, to form a pair of diastereomers. stackexchange.com The diastereomers have distinct NMR spectra, and the integration of specific, well-resolved signals for each diastereomer allows for the determination of their ratio, and thus the ee of the original sample.

Chiral Solvating Agents and Shift Reagents: The addition of a chiral solvating agent or a chiral lanthanide shift reagent to the NMR sample can induce a chemical shift difference between the signals of the two enantiomers, allowing for their quantification by integration.

Fluorescence-based Assays: High-throughput methods utilizing fluorescent diastereomeric complexes have been developed for the rapid determination of enantiomeric excess in chiral amino alcohols and other compounds. nih.govresearchgate.net

Table 2: Representative Data for the Determination of Enantiomeric Excess by Chiral HPLC

| Enantiomer | Retention Time (min) | Peak Area | % Area |

| (R)-isomer | 12.5 | 97500 | 97.5 |

| (S)-isomer | 14.2 | 2500 | 2.5 |

| ee (%) | 95.0 |

This is a representative data table and does not correspond to the specific title compound.

Chromatographic Methods Utilizing Chiral Stationary Phases (e.g., HPLC, GC)

The direct separation of the enantiomers of this compound can be effectively achieved using chromatographic techniques that employ a chiral stationary phase (CSP). eijppr.com In this approach, the stationary phase itself is a chiral substance that interacts differently with each enantiomer, leading to different retention times and, consequently, their separation. eijppr.com High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful methods for this purpose.

Polysaccharide-based CSPs, such as derivatives of cellulose (B213188) and amylose, are widely used and have demonstrated high efficiency in resolving a broad range of chiral compounds, including pyrrolidine derivatives. eijppr.comresearchgate.netnih.gov The mechanism of separation on these phases involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which form transient diastereomeric complexes between the analyte enantiomers and the chiral selector. eijppr.com

For compounds like this compound, which contains both a hydroxyl group and a tertiary amine, these interactions are key to achieving successful chiral recognition. The selection of the mobile phase is also critical; normal-phase (using non-polar solvents like hexane (B92381) and an alcohol modifier) or reversed-phase conditions can be employed. eijppr.com Supercritical Fluid Chromatography (SFC), which uses supercritical CO2 as the main mobile phase, is another effective technique, often providing faster and more efficient separations for pyrrolidone derivatives. nih.govxjtu.edu.cnresearchgate.net

Research on structurally similar pyrrolidine derivatives highlights the effectiveness of specific polysaccharide-based columns. For instance, cellulose tris(3,5-dichlorophenylcarbamate) and cellulose tris(3-chloro-4-methylphenylcarbamate) have been successfully used in SFC to separate related antibacterial compounds. nih.govxjtu.edu.cn

Table 1: Exemplary Chiral Stationary Phases for Separation of Pyrrolidine Derivatives

| Chiral Stationary Phase (CSP) | Column Example | Compound Class | Technique | Typical Mobile Phase |

|---|---|---|---|---|

| Cellulose tris(3-chloro-4-methylphenylcarbamate) | Lux Cellulose-2 | Pyrrolidone Derivatives | SFC | CO2 / Methanol |

| Cellulose tris(3,5-dichlorophenylcarbamate) | Lux i-Cellulose-5 | Pyrrolidone Derivatives | SFC | CO2 / Methanol |

This table presents data for structurally related pyrrolidine derivatives to illustrate common methods applicable to the target compound.

Derivatization-Based Spectroscopic Methods for Enantiomeric Ratio Assessment

An alternative to direct chiral chromatography is the determination of enantiomeric ratios through the derivatization of the analyte with a chiral derivatizing agent (CDA). This method converts the enantiomeric pair into a pair of diastereomers. nih.govmdpi.com Diastereomers possess different physical and chemical properties and can therefore be separated and quantified using standard, non-chiral analytical techniques like conventional HPLC or NMR spectroscopy. sigmaaldrich.com

For this compound, the hydroxyl group is the primary site for derivatization. Enantiomerically pure chiral carboxylic acids or their activated forms (e.g., acid chlorides) are common CDAs for chiral alcohols. mdpi.com Reagents such as 2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid) can be used to form diastereomeric esters. mdpi.com

Once the diastereomers are formed, their ratio, which directly reflects the enantiomeric ratio of the original sample, can be determined.

NMR Spectroscopy: In the presence of a chiral environment, the signals of corresponding protons in the diastereomers will exhibit different chemical shifts. ¹H-NMR spectroscopy can be used to integrate the distinct signals of the newly formed diastereomers to determine their relative concentrations. mdpi.com

Chromatography (HPLC/GC): The diastereomeric derivatives can be separated on a standard achiral column, and the peak areas for each diastereomer can be integrated to calculate the enantiomeric excess (ee). mdpi.com

To enhance detection sensitivity, particularly for trace-level analysis, fluorescent CDAs can be employed. Reagents containing fluorophores like naphthalene (B1677914) or benzoxadiazole (NBD) react with the analyte to produce diastereomers that can be detected with high sensitivity using fluorescence detectors in HPLC. nih.govresearchgate.net

Table 2: Common Approaches for Derivatization-Based Enantiomeric Analysis

| Derivatization Agent Type | Example Reagent | Target Functional Group | Analytical Method | Principle of Quantification |

|---|---|---|---|---|

| Chiral Carboxylic Acid | (S)-(+)-MαNP acid | Alcohol | ¹H-NMR Spectroscopy | Integration of diastereomerically shifted proton signals mdpi.com |

| Chiral Fluorescent Reagent | NBD-Proline | Amine/Alcohol | HPLC with Fluorescence Detection | Integration of separated diastereomer peaks nih.gov |

No Specific Research Found for "this compound" in Theoretical and Computational Chemistry

The search for detailed research findings, including quantum chemical calculations for electronic structure and energetics, mechanistic studies of catalytic cycles, transition state analyses, and computational modeling of stereochemical outcomes specifically involving this compound did not return any relevant publications. Similarly, no specific studies were found on the modeling of its ligand-metal complexation, including predictions of optimal binding geometries, coordination modes, or the analysis of non-covalent interactions.

While computational chemistry is a broad field with many studies on related pyrrolidine derivatives and their roles in catalysis and as ligands, the specific compound of interest, this compound, does not appear to have been the subject of dedicated theoretical and computational investigation in the published literature. Therefore, the creation of an accurate and scientifically robust article that adheres strictly to the provided outline is not feasible.

Theoretical and Computational Chemistry Studies

Rational Design of Improved Chiral Ligands through Computational Approaches

The development of highly efficient and selective chiral ligands is a cornerstone of modern asymmetric catalysis. While serendipitous discovery and systematic experimental screening have historically yielded important catalysts, contemporary research increasingly relies on computational chemistry to guide the design of new ligands. For scaffolds such as 2-(3-Methylpyrrolidin-1-yl)ethan-1-ol, which belongs to the β-amino alcohol class, theoretical and computational studies offer powerful tools for rational design. These approaches accelerate the discovery process by predicting the potential efficacy of novel ligand structures, thereby minimizing the synthetic effort required for their experimental validation.

In Silico Screening of Analogues for Enhanced Performance

In silico screening is a computational technique that allows for the rapid evaluation of large virtual libraries of chemical compounds to identify candidates with desired properties. In the context of chiral ligand design, this involves creating a virtual library of analogues based on a parent structure, such as this compound, and then using computational methods to assess their potential performance as catalysts.

The process typically begins with the generation of a virtual library of analogues. This can be achieved by systematically modifying the parent structure. For this compound, modifications could include altering the substituent on the pyrrolidine (B122466) ring (e.g., changing the methyl group to ethyl, phenyl, or other functional groups), varying the length of the ethanolamine (B43304) chain, or introducing substituents at other positions on the pyrrolidine ring.

Once the virtual library is established, various computational methods can be employed for screening. A common approach involves molecular docking, where each analogue is computationally "docked" into a model of the transition state of the catalyzed reaction. researchgate.net The stability of the resulting complex and the geometric fit are then used as criteria to predict the ligand's effectiveness. Analogues that form more stable transition states leading to the desired enantiomer are prioritized for synthesis.

Another screening method involves calculating key molecular properties or descriptors for each analogue and correlating them with catalytic performance. nih.gov These descriptors can include steric parameters (e.g., cone angle), electronic properties (e.g., partial charges), and conformational flexibility. By comparing the calculated properties of the analogues to those of known high-performance ligands, researchers can identify promising new candidates.

The results of an in silico screening campaign are typically presented in a ranked list, prioritizing analogues with the highest predicted performance. This allows synthetic chemists to focus their efforts on a smaller, more promising set of target molecules.

| Analogue ID | Modification on Pyrrolidine Ring | Predicted Docking Score (kcal/mol) | Predicted Enantiomeric Excess (%) | Priority for Synthesis |

| Parent | 3-Methyl | -7.5 | 85 | - |

| ANA-01 | 3-Ethyl | -7.8 | 88 | High |

| ANA-02 | 3-Phenyl | -8.5 | 95 | High |

| ANA-03 | 3-Isopropyl | -7.9 | 90 | Medium |

| ANA-04 | 3-tert-Butyl | -8.2 | 92 | Medium |

| ANA-05 | 3-H | -6.9 | 70 | Low |

| This table represents hypothetical data for illustrative purposes. |

Predictive Models for Enantioselectivity Based on Molecular Descriptors

Beyond screening, computational chemistry can be used to develop predictive models that quantitatively link the structural features of a ligand to its observed enantioselectivity. A prominent method in this area is the Quantitative Structure-Selectivity Relationship (QSSR). acs.org QSSR models are statistical correlations that use molecular descriptors to predict the enantiomeric excess (% ee) of a reaction catalyzed by a given ligand.

To build a QSSR model for a class of ligands like β-amino alcohols, a "training set" of catalysts with known experimental selectivities is required. acs.org For each ligand in the training set, a series of molecular descriptors is calculated using quantum mechanical methods. These descriptors can be categorized as:

Steric Descriptors: Quantify the size and shape of the ligand (e.g., van der Waals volume, surface area).

Electronic Descriptors: Describe the electronic properties of the ligand (e.g., dipole moment, partial atomic charges, HOMO/LUMO energies).

Topological Descriptors: Relate to the connectivity and branching of the molecule.

Using statistical techniques such as multiple linear regression or machine learning algorithms, a mathematical equation is generated that relates a combination of these descriptors to the experimental enantioselectivity. nih.gov The resulting model can then be used to predict the enantioselectivity of new, untested analogues.

For example, a simplified QSSR model might take the form:

ΔΔG‡ (proportional to ln(er)) = c₀ + c₁(Steric Descriptor) + c₂(Electronic Descriptor)

where ΔΔG‡ is the difference in the free energy of activation between the two pathways leading to the R and S enantiomers, and c₀, c₁, and c₂ are coefficients determined from the statistical fitting.

The strength of these models lies in their ability to provide insights into the key structural features that govern enantioselectivity. acs.org For instance, a model might reveal that a specific steric parameter at a particular position on the ligand is the dominant factor controlling the stereochemical outcome. This knowledge is invaluable for the rational design of next-generation catalysts with improved performance. Modern approaches may also employ machine learning, training neural networks on reaction data to predict outcomes for novel ligands. nih.gov

| Molecular Descriptor Type | Example Descriptor | Potential Influence on Enantioselectivity |

| Steric | Sterimol Parameters (L, B1, B5) | Governs steric hindrance in the transition state, influencing substrate approach. |

| Electronic | Partial Charge on Nitrogen Atom | Modulates the Lewis basicity of the amine, affecting coordination to the metal center. |

| Electronic | HOMO-LUMO Gap | Relates to the reactivity and stability of the catalyst-substrate complex. |

| Conformational | Dihedral Angle of Chelate Ring | Defines the geometry of the chiral pocket around the active site. |

| This table illustrates common molecular descriptors and their relevance in predictive modeling. |

Future Research Directions and Emerging Trends

Exploration of Novel Catalytic Systems Beyond Organometallic Additions

The utility of chiral amino alcohols as ligands and catalysts in organometallic reactions is well-documented. However, future research is poised to explore the application of 2-(3-Methylpyrrolidin-1-yl)ethan-1-ol in novel catalytic systems that move beyond traditional organometallic additions. These emerging areas, such as photoredox and electrocatalysis, offer new modes of reactivity and opportunities for developing highly selective and efficient transformations.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of radical intermediates under mild conditions. Chiral amino alcohols can play a crucial role in these systems, either as ligands for photoredox-active metal complexes or as chiral proton sources to control the stereochemistry of the final product. Future investigations could focus on employing this compound in photoredox-mediated reactions, such as asymmetric C-C bond formations or the synthesis of other chiral molecules. A promising avenue involves the use of photoredox/enzymatic dual catalysis for the synthesis of chiral 1,2-amino alcohols, a strategy that could be adapted for the synthesis or application of this compound.

Electrocatalysis: Electrosynthesis is gaining traction as a sustainable and powerful method for conducting redox reactions without the need for chemical oxidants or reductants. The application of chiral amino alcohols as catalysts or supporting electrolytes in enantioselective electrochemical transformations is an area of growing interest. Research into the use of this compound in electrocatalytic systems could lead to the development of novel methods for asymmetric synthesis. For instance, the chemoselective electrocatalytic radical cross-coupling for the synthesis of amino alcohols represents a frontier where this chiral pyrrolidine (B122466) derivative could be explored.

| Catalytic System | Potential Application for this compound | Key Advantages |

| Photoredox Catalysis | As a chiral ligand or proton source in asymmetric radical reactions. | Mild reaction conditions, novel reactivity. |

| Electrocatalysis | As a chiral catalyst or supporting electrolyte in enantioselective electrochemical reactions. | Avoids chemical redox agents, high atom economy. |

Development of Sustainable and Economically Viable Synthetic Routes

The principles of green chemistry are increasingly influencing the design of synthetic routes for valuable chemical compounds. Future research on this compound will likely focus on the development of more sustainable and economically viable synthetic methods, moving away from traditional multi-step syntheses that often rely on hazardous reagents and generate significant waste.

Biosourced Feedstocks: A key aspect of sustainable synthesis is the utilization of renewable starting materials. The pyrrolidine ring, a core component of this compound, can potentially be derived from biosourced compounds like levulinic acid. Exploring synthetic pathways from such renewable feedstocks would significantly improve the green credentials of this chiral amino alcohol. The sustainable synthesis of N-alkyl-pyrrolecarboxylic acid derivatives from biosourced 3-hydroxy-2-pyrones also provides a template for developing greener routes to pyrrolidine-containing molecules.

Biocatalysis: The use of enzymes in organic synthesis offers numerous advantages, including high selectivity, mild reaction conditions, and reduced environmental impact. The biocatalytic synthesis of chiral pyrrolidines and amino alcohols is a rapidly advancing field. Future research could focus on identifying or engineering enzymes, such as amine dehydrogenases, that can catalyze the asymmetric synthesis of this compound or its precursors. This approach could provide a highly efficient and environmentally friendly route to this valuable chiral building block.

| Sustainability Approach | Potential for this compound | Anticipated Benefits |

| Biosourced Feedstocks | Synthesis from renewable starting materials like levulinic acid. | Reduced reliance on fossil fuels, improved sustainability. |

| Biocatalysis | Enzymatic synthesis using engineered enzymes like amine dehydrogenases. | High enantioselectivity, mild conditions, minimal waste. |

Integration with Flow Chemistry and High-Throughput Screening Methodologies

The integration of modern technologies like flow chemistry and high-throughput screening (HTS) is revolutionizing the discovery and optimization of chemical reactions and catalysts. Applying these methodologies to the synthesis and application of this compound could significantly accelerate research and development in this area.

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. The development of a continuous flow process for the synthesis of this compound could lead to a more efficient, safer, and scalable production method. Furthermore, flow chemistry is an ideal platform for reaction optimization, allowing for the rapid screening of various parameters such as temperature, pressure, and catalyst loading.

High-Throughput Screening (HTS): HTS techniques are invaluable for the rapid discovery of new catalysts and the optimization of reaction conditions. When used in conjunction with combinatorial synthesis, HTS allows for the screening of large libraries of potential catalysts in a short amount of time. Future research could involve the use of this compound as a chiral ligand in HTS campaigns to identify new catalytic transformations. Novel HTS assays for determining the enantiomeric excess of chiral compounds, including amino alcohols, are being developed and could be instrumental in such screening efforts.

Bio-Inspired Catalysis and Enzyme Mimicry Using Amino Alcohol Scaffolds

Nature provides a rich source of inspiration for the design of novel catalysts. The field of bio-inspired catalysis and enzyme mimicry seeks to replicate the high efficiency and selectivity of enzymes using smaller, more robust synthetic molecules. The structural features of this compound make it an intriguing candidate for the development of bio-inspired catalysts.

The pyrrolidine core of this compound is reminiscent of the amino acid proline, which is a well-established organocatalyst. Proline and its derivatives are known to catalyze a wide range of asymmetric reactions through the formation of enamine and iminium ion intermediates. Future research could explore whether this compound can act as a proline surrogate or as a scaffold for the development of new organocatalysts with improved activity or selectivity.

Furthermore, the amino alcohol functionality can be used to coordinate metal ions, mimicking the active sites of metalloenzymes. By incorporating this compound into larger molecular architectures, it may be possible to create enzyme mimics that can catalyze complex reactions with high substrate specificity and stereocontrol. The use of genetically encodable scaffolds to enhance enzyme function also presents a paradigm that could be adapted for synthetic catalysts based on this amino alcohol.

Applications in Advanced Materials and Supramolecular Chemistry as Chiral Building Blocks

The chirality and functional groups of this compound make it a valuable building block for the construction of advanced materials and supramolecular assemblies with tailored properties.

Chiral Polymers: The incorporation of chiral units into polymer backbones can lead to materials with unique optical, electronic, and mechanical properties. Future research could explore the use of this compound as a monomer or a chiral directing agent in the synthesis of novel chiral polymers. These materials could find applications in areas such as chiral separations, asymmetric catalysis, and sensing.

Supramolecular Chemistry: Supramolecular chemistry involves the design and synthesis of complex chemical systems from molecular components held together by non-covalent interactions. The amino and hydroxyl groups of this compound are capable of forming hydrogen bonds, which are key interactions in the formation of supramolecular assemblies. By judiciously designing complementary molecules, it may be possible to construct intricate supramolecular architectures, such as gels, liquid crystals, and metal-organic frameworks (MOFs), with this compound as a key chiral component. These materials could have applications in drug delivery, sensing, and catalysis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.